

Application Note: Resin Transfer Molding (RTM) of High-Performance Polyimide Composites

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Compound of Interest

Compound Name: Isoimide

Cat. No.: B1223178

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Audience: Researchers, scientists, and materials engineering professionals.

Introduction

Resin Transfer Molding (RTM) is a cost-effective manufacturing process for producing high-performance fiber-reinforced polymer composites with complex geometries and high surface finish quality.[1][2][3] The process involves injecting a low-viscosity liquid resin into a closed mold containing a dry fiber preform.[4][5] While traditionally used with resins like epoxy and polyester, advancements in polymer chemistry have enabled the use of high-temperature resistant resins, such as polyimides, in RTM processes.[6][7]

Conventional polyimides possess very high melt viscosities, making them unsuitable for infusion-based processes like RTM.[8] To overcome this, specialized polyimide resins, often referred to as RTM polyimides, have been developed. These resins are formulated to exhibit exceptionally low melt viscosities at processing temperatures, along with a sufficient pot life, before curing into a high-glass-transition-temperature (T_g) thermoset.[7][9] This application note details the properties of these advanced polyimide resins and provides a comprehensive protocol for fabricating composite components using the RTM process.

High-Performance Polyimide Resins for RTM

The key to successful RTM processing of polyimides lies in the unique chemistry of the resin systems. Many of these resins are phenylethynyl-terminated imide (PETI) oligomers.[7] A common strategy involves using asymmetric dianhydrides, such as 2,3,3',4'-

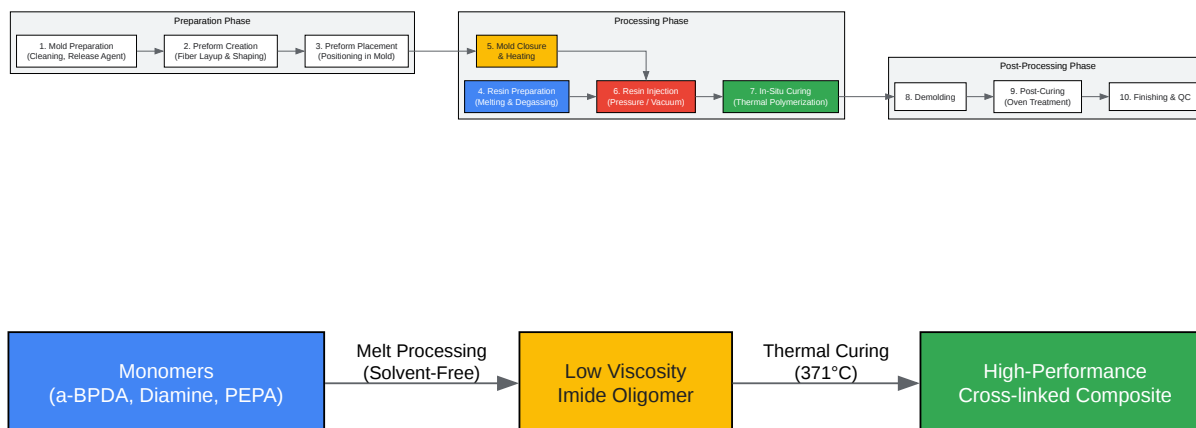
biphenyltetracarboxylic dianhydride (a-BPDA), combined with specific diamines and a 4-phenylethynylphthalic anhydride (PEPA) endcap.[6][8][10][11] This molecular design disrupts chain packing, leading to a low, stable melt viscosity (often below 1 Pa·s or 10 poise) at temperatures around 280°C, which is ideal for RTM.[10][11] Upon curing at elevated temperatures (e.g., 371°C), these reactive endcaps undergo an addition polymerization reaction without releasing volatile byproducts, resulting in a highly cross-linked, void-free network with a very high glass transition temperature (Tg).[10]

Several RTM-processable polyimide resins have been developed, with RTM370 and HT-350RTM being prominent examples.[6][10][11] Their key processing and thermal properties are summarized in the table below.

Property	RTM370	HT-350RTM	LARC™ PETI-9 / PETI-330	Unit
Melt Viscosity	1.0 - 3.0 (10-30 poise)[6]	0.390 (minimum) [10][11]	Low and stable[7]	Pa·s
Processing Temperature	280 - 288[6][12]	280[10][11]	260[7]	°C
Pot Life	1 - 2 hours @ 280°C[6][8]	> 2 hours @ 280°C[10][11]	≥ 2 hours @ 280°C[10]	-
Cure Temperature	371[6]	371[10]	up to 371[7]	°C
Post-Cure Temperature	343[12]	-	-	°C
Glass Transition Temp. (Tg)	370[6][8]	392[10][11]	298 - 330[10]	°C
Decomposition Temp. (5% loss)	-	537[10][11]	-	°C

RTM Process Workflow and Protocol

The RTM process for polyimide composites follows a sequence of carefully controlled steps, from preparing the mold and reinforcement to injecting and curing the resin. The general workflow is depicted below.



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